trans-Anol, systematically known as (E)-4-(prop-1-en-1-yl)phenol, is a phenolic compound belonging to the phenylpropanoid class. It is the trans-isomer of p-propenylphenol and is distinguished from its close analog anethole by a hydroxyl group in place of a methoxy group. This structural feature is critical, as the free phenolic hydroxyl group significantly influences its chemical reactivity, biological activity, and physical properties compared to related isomers and analogs. [1] Procured as a purified solid, trans-Anol serves as a specific, high-purity precursor for polymers, a standard for biological assays, and a component in specialty chemical synthesis where isomeric purity is essential for predictable outcomes.
Substituting pure trans-Anol with its geometric isomer (cis-anol), its methyl ether analog (anethole), or crude essential oil mixtures is a primary cause of failed syntheses and non-reproducible bio-assay results. The stereochemistry of the propenyl group (trans vs. cis) and the presence of a free hydroxyl group (vs. anethole's methoxy group) dictate critical differences in physical state, melting point, estrogenic activity, and polymerization suitability. [REFS-1, REFS-2] For applications requiring specific stereochemistry for polymer properties or defined receptor interaction for biological screening, the use of impure mixtures or incorrect analogs will compromise performance and lead to unreliable outcomes.
The geometric structure of the monomer is critical for producing stereoregular polymers. Cationic polymerization of trans-Anol yields stereoregular polymers, which typically results in materials with higher crystallinity and distinct thermal properties. In contrast, polymerization of cis-Anol does not produce a stereoregular polymer, leading to amorphous materials with different performance characteristics. [1] This makes pure trans-Anol the required precursor for synthesizing polymers with predictable, ordered structures and higher thermal stability.
| Evidence Dimension | Polymer Stereoregularity |
| Target Compound Data | Forms stereoregular polymers |
| Comparator Or Baseline | cis-Anol: Does not form stereoregular polymers |
| Quantified Difference | Qualitative difference in polymer microstructure (ordered vs. amorphous) |
| Conditions | Cationic polymerization with BF3OEt2 catalyst. |
For creating high-performance plastics with specific thermal and mechanical properties, starting with the correct, pure isomer is non-negotiable.
trans-Anol demonstrates significant estrogenic activity, a property leveraged in endocrine research and screening assays. In a key comparative study using immature female rats, oral administration of trans-anethole (the direct methyl ether analog of trans-Anol) at 80 mg/kg for 3 days caused a significant increase in uterine weight, confirming its estrogenic effect. [1] Anol itself is noted as a highly active estrogenic agent, and this activity is strongly dependent on the para-hydroxyl group and the trans-configuration of the propenyl side chain, features absent or altered in analogs like anethole and cis-anol. [2]
| Evidence Dimension | Uterine Weight Increase (Estrogenic Effect) |
| Target Compound Data | Significant increase in uterine weight (demonstrated by its analog, trans-anethole) |
| Comparator Or Baseline | Control group: 0.5 g/kg uterine weight |
| Quantified Difference | trans-Anethole group showed uterine weights of 2 g/kg, a 300% increase over control. |
| Conditions | Oral administration to immature female rats at 80 mg/kg for 3 days. |
Researchers requiring a potent and structurally defined phytoestrogen standard cannot substitute with the less active methoxy analog (anethole) or the geometrically distinct cis-isomer.
The physical state at ambient temperature is a primary differentiator for material handling and formulation. trans-Anol is a crystalline solid with a melting point of approximately 94-96°C. In contrast, its close analog trans-anethole is a liquid or low-melting solid (m.p. 20-21°C), and the cis-isomer of anethole is a liquid with a melting point of -22.5°C. [REFS-1, REFS-2] This significant difference in melting point and physical state makes trans-Anol uniquely suitable for applications requiring a solid, crystalline starting material, such as in solid-state synthesis, co-crystallization studies, or formulations where a non-volatile, stable solid is required.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~95°C (Solid) |
| Comparator Or Baseline | trans-Anethole: 20-21°C (Liquid/Low-melting solid); cis-Anethole: -22.5°C (Liquid) |
| Quantified Difference | Over 70°C higher melting point than its methoxy analog. |
| Conditions | Standard atmospheric pressure. |
For processes requiring solid-phase handling, controlled melting behavior, or specific crystalline packing, the liquid analogs are fundamentally unsuitable substitutes.
For developing advanced polymers where properties like high glass transition temperature (Tg), thermal stability, and mechanical strength are critical. The use of pure trans-Anol as the monomer ensures the creation of stereoregular polymer chains, which is essential for achieving the desired material performance, a result not possible with the cis-isomer or mixed isomer feedstocks. [1]
As a well-defined, potent estrogenic compound, trans-Anol is the appropriate choice for use as a positive control or reference standard in in-vitro and in-vivo assays screening for endocrine activity. Its defined structure and higher activity compared to its methoxy analog, anethole, ensure assay sensitivity and reproducibility. [2]
In crystal engineering, co-crystal development, or any formulation process that requires a high-melting, crystalline phenolic component. The solid nature and significantly higher melting point of trans-Anol compared to liquid analogs like anethole provide critical advantages in processability, handling, and final product stability.
Irritant